molecular formula C18H14N4O4 B3000177 1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 923679-53-2

1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3000177
CAS No.: 923679-53-2
M. Wt: 350.334
InChI Key: XTFZLQMNYZSEBC-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a nitrobenzyl group, a pyridine ring, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyridine boronic acid and a halogenated dihydropyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Aminobenzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cardiovascular diseases due to its dihydropyridine core, which is common in calcium channel blockers.

    Biological Studies: The compound can be used to study the effects of nitrobenzyl and pyridine groups on biological systems, including their interactions with enzymes and receptors.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, compounds with a dihydropyridine core typically act as calcium channel blockers by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Amlodipine: Another calcium channel blocker with a dihydropyridine structure.

    Nicardipine: Similar in structure and function, used to treat hypertension and angina.

Uniqueness

1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the nitrobenzyl group, which can impart different electronic properties and reactivity compared to other dihydropyridine derivatives. This uniqueness can be exploited to develop new compounds with potentially improved pharmacological profiles or novel industrial applications.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-17-7-6-14(18(24)20-15-4-2-8-19-10-15)12-21(17)11-13-3-1-5-16(9-13)22(25)26/h1-10,12H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFZLQMNYZSEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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